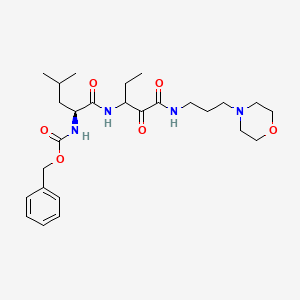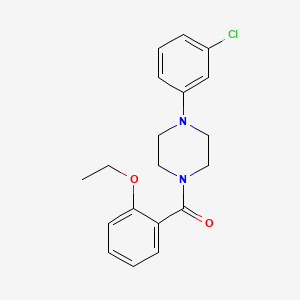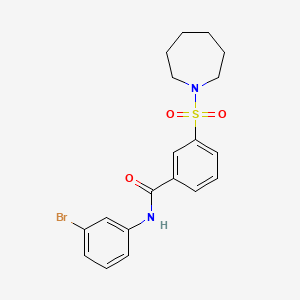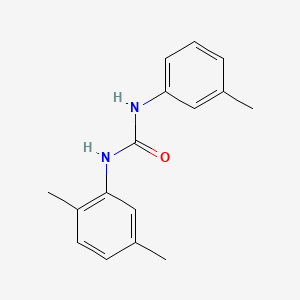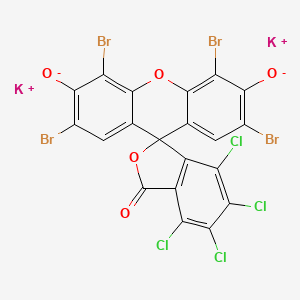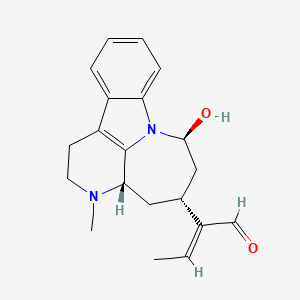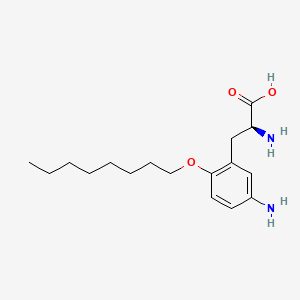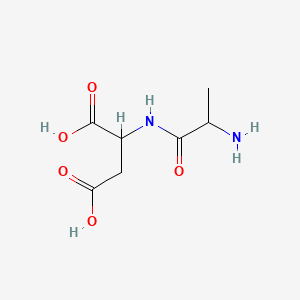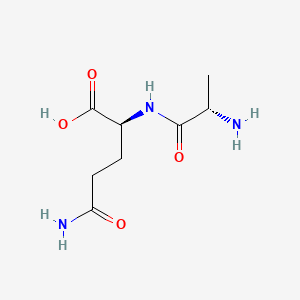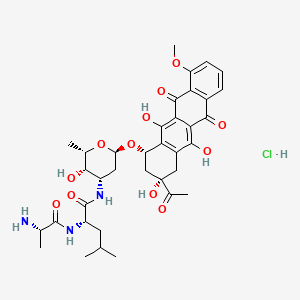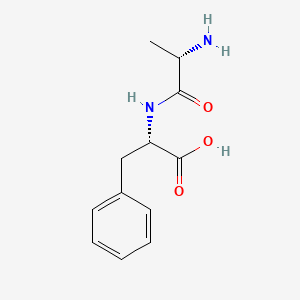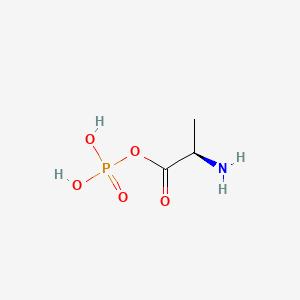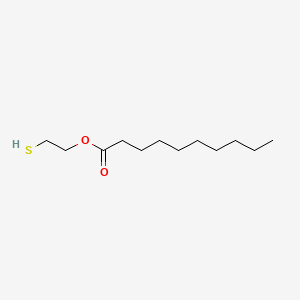
2-Mercaptoethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl decanoate is a biochemical.
Applications De Recherche Scientifique
DNA Extraction Interference
2-Mercaptoethanol, a component related to 2-Mercaptoethyl decanoate, can interfere with the DNA extraction process. In a study, it was found that its presence in lysis buffer hindered DNA extraction from freshwater microalgae, resulting in poor DNA integrity. This suggests that using 2-Mercaptoethyl decanoate in DNA extraction protocols could be detrimental for isolating high-quality DNA from certain organisms (Yee et al., 2018).
Synthesis and Polymerization Applications
2-Mercaptoethyl methacrylate, synthesized from 2-Mercaptoethanol, has been explored for its potential as a chain transfer agent in radical polymerizations. The product's purity and identity were confirmed through various spectroscopic methods, indicating its applicability in polymer science (Knežević et al., 2005).
Microencapsulation for Thermal Energy Storage
In the field of energy, 2-Mercaptoethyl decanoate-related compounds like decanoic acid have been used in microencapsulation for thermal energy storage applications. This process aims to create leakage-free, thermally stable microcapsules for efficient energy storage (Konuklu et al., 2014).
Biobased Polyol Synthesis
The radical addition of 2-mercaptoethanol to oleic acid, a process related to 2-Mercaptoethyl decanoate, has been studied for synthesizing biobased polyols. This research has implications in the development of sustainable materials from vegetable oils (Desroches et al., 2011).
Mercury Species Extraction in Biological Samples
2-Mercaptoethanol has been used in a mild extraction method for determining mercury species in biological samples. This indicates the potential of related compounds like 2-Mercaptoethyl decanoate in similar extraction and analytical processes (Wang et al., 2007).
Propriétés
Numéro CAS |
68928-33-6 |
|---|---|
Nom du produit |
2-Mercaptoethyl decanoate |
Formule moléculaire |
C12H24O2S |
Poids moléculaire |
232.38 g/mol |
Nom IUPAC |
2-sulfanylethyl decanoate |
InChI |
InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3 |
Clé InChI |
ZXNNPJMEFLZCMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCS |
SMILES canonique |
CCCCCCCCCC(=O)OCCS |
Apparence |
Solid powder |
Autres numéros CAS |
68928-33-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-Mercaptoethyl decanoate; 2-sulfanylethyl decanoate; Decanoic acid, 2-mercaptoethyl ester. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



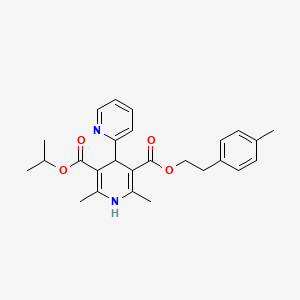
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
